1-(1-Piperidin-1-ylethenyl)piperidine
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Overview
Description
1-(1-Piperidin-1-ylethenyl)piperidine is a heterocyclic organic compound that features a piperidine ring structure Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Piperidin-1-ylethenyl)piperidine typically involves the reaction of piperidine with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with an acetylene compound in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Piperidin-1-ylethenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with various functional groups.
Scientific Research Applications
1-(1-Piperidin-1-ylethenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Piperidin-1-ylethenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Evodiamine: A bioactive compound with a piperidine ring, known for its anticancer properties.
Uniqueness
1-(1-Piperidin-1-ylethenyl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike simple piperidine, this compound features an ethenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
42259-31-4 |
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Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
1-(1-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H22N2/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h1-11H2 |
InChI Key |
QJRODJPNRPXGGF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
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